molecular formula C14H9ClN2O2S B12156522 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B12156522
M. Wt: 304.8 g/mol
InChI Key: JVPTXRIDTOXHSR-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the furan ring with the thiazole ring and the chlorophenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.

    DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription.

    Receptor Binding: The compound could bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl, thiazole, or furan rings.

    Other Furan Carboxamides: Compounds with a furan ring and a carboxamide group but different substituents.

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group, a thiazole ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H9ClN2O2S/c15-10-4-2-1-3-9(10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18)

InChI Key

JVPTXRIDTOXHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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